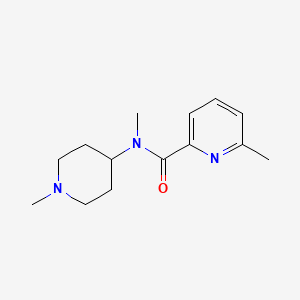
N,6-dimethyl-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,6-dimethyl-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide, also known as DMMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. DMMPA is a nicotinic acetylcholine receptor agonist, which means it binds to and activates these receptors, leading to various biochemical and physiological effects.
Wirkmechanismus
N,6-dimethyl-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide acts as an agonist at nicotinic acetylcholine receptors, specifically the α4β2 subtype, leading to the release of various neurotransmitters, including dopamine and acetylcholine. This activation of nicotinic receptors has been shown to improve cognitive function and memory, as well as reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including improving cognitive function and memory, reducing inflammation and oxidative stress, and protecting against neurodegeneration. It has also been shown to modulate the release of various neurotransmitters, including dopamine and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,6-dimethyl-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide in lab experiments is its ability to selectively activate nicotinic acetylcholine receptors, leading to specific biochemical and physiological effects. However, one limitation is the potential for off-target effects, as this compound may also bind to other receptors or have non-specific effects.
Zukünftige Richtungen
There are several future directions for research on N,6-dimethyl-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide, including further studies on its potential use in treating neurological and psychiatric disorders, as well as investigating its mechanism of action and potential off-target effects. Additionally, there is a need for more studies on the pharmacokinetics and toxicity of this compound to determine its safety and efficacy for clinical use. Finally, the development of more selective and potent nicotinic acetylcholine receptor agonists may lead to the discovery of new therapeutic agents for various diseases.
Synthesemethoden
N,6-dimethyl-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide can be synthesized using various methods, including the reaction between 2-cyanopyridine and 1-methylpiperidin-4-amine, followed by N-methylation and N,N-dimethylation. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
N,6-dimethyl-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide has been extensively studied for its potential use in treating various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models and has also demonstrated anti-inflammatory and neuroprotective effects.
Eigenschaften
IUPAC Name |
N,6-dimethyl-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-5-4-6-13(15-11)14(18)17(3)12-7-9-16(2)10-8-12/h4-6,12H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMIQZBNZKTKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)
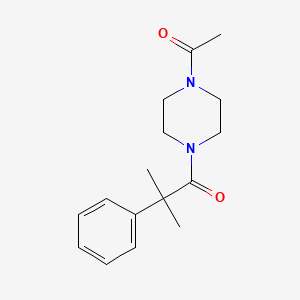
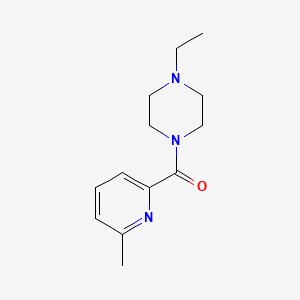
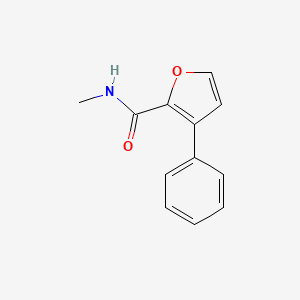

![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)
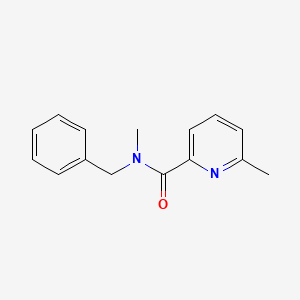
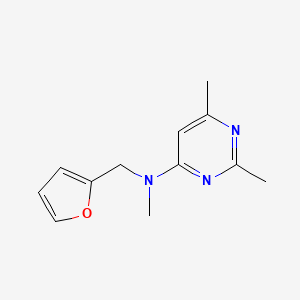
![N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7508640.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B7508643.png)
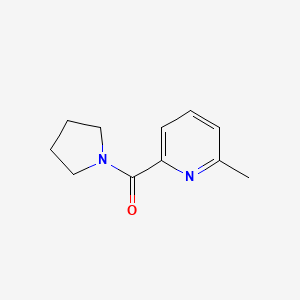
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508668.png)

